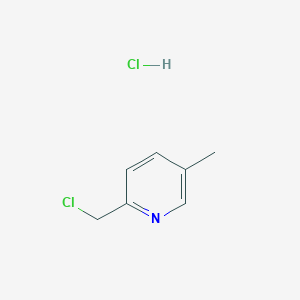
2-(Chloromethyl)-5-methylpyridine hydrochloride
Übersicht
Beschreibung
2-(Chloromethyl)-5-methylpyridine hydrochloride is a chemical compound that is related to various pyridine derivatives. While the specific compound is not directly studied in the provided papers, related compounds such as 2-chloro-4-methyl-5-nitropyridine (CMNP) and 2-chloro-6-methylpyridine (2C6MP) have been investigated, which can give insights into the chemical behavior and properties of similar chloromethylpyridine compounds .
Synthesis Analysis
The synthesis of chlorinated pyridine derivatives often involves chlorination reactions. For instance, a novel protocol using Vilsmeier–Haack chlorination was employed to obtain 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, which suggests that similar methods could be applicable for synthesizing 2-(Chloromethyl)-5-methylpyridine hydrochloride . Additionally, the synthesis of 5-chloro-2,4-dihydroxypyridine and its derivatives has been described, indicating that chlorination at different positions on the pyridine ring is a common synthetic approach .
Molecular Structure Analysis
The molecular structure of chlorinated pyridines can be determined using techniques such as X-ray diffraction, as demonstrated for 2-amino-5-methylpyridine hydrochloride . These structures often feature hydrogen bonding and other intermolecular interactions that can influence the physical properties and reactivity of the compounds.
Chemical Reactions Analysis
Chlorinated pyridines can undergo various chemical reactions. For example, the reactivity of 5-chloro-2,4-dihydroxypyridine towards halogens and acids has been examined, which could provide insights into the potential reactivity of 2-(Chloromethyl)-5-methylpyridine hydrochloride under similar conditions . The tautomerism of 5-chloro-2-hydroxypyridine has also been studied, showing that chlorinated pyridines can exist in different tautomeric forms depending on the solvent .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated pyridines can be characterized using various spectroscopic methods. For instance, vibrational, electronic, NBO, and NMR analyses have been conducted on compounds like 2-chloro-4-nitropyridine (CNP) and 2-chloro-4-methyl-5-nitropyridine (CMNP), providing information on molecular structures, electronic properties, and reactivity . The study of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile also included spectroscopic analysis and investigation of optical properties .
Wissenschaftliche Forschungsanwendungen
Application 1: Synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex
- Summary of Application : “2-(Chloromethyl)-5-methylpyridine hydrochloride” is used in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex . This complex is a Zn2±sensitive magnetic resonance imaging contrast agent .
- Results or Outcomes : The outcome of this application is the creation of a Zn2±sensitive MRI contrast agent. No quantitative data or statistical analyses are provided in the source .
Application 2: Base catalyzed alkylation of p-tert-butylcalix arene
- Summary of Application : “2-(Chloromethyl)-5-methylpyridine hydrochloride” is used as a reagent in base catalyzed alkylation of p-tert-butylcalix arene .
- Results or Outcomes : The outcome of this application is the alkylation of p-tert-butylcalix arene. No quantitative data or statistical analyses are provided in the source .
Safety And Hazards
2-(Chloromethyl)-5-methylpyridine hydrochloride is harmful if swallowed and causes severe skin burns and eye damage7. It should be stored in a well-ventilated place and kept in a tightly closed container6.
Zukünftige Richtungen
Specific future directions for 2-(Chloromethyl)-5-methylpyridine hydrochloride were not found in the search results.
Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific resources or consult with a chemistry professional.
Eigenschaften
IUPAC Name |
2-(chloromethyl)-5-methylpyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN.ClH/c1-6-2-3-7(4-8)9-5-6;/h2-3,5H,4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXWQLSFICBOMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30632777 | |
| Record name | 2-(Chloromethyl)-5-methylpyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30632777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-5-methylpyridine hydrochloride | |
CAS RN |
71670-70-7 | |
| Record name | 2-(Chloromethyl)-5-methylpyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30632777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(chloromethyl)-5-methylpyridine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



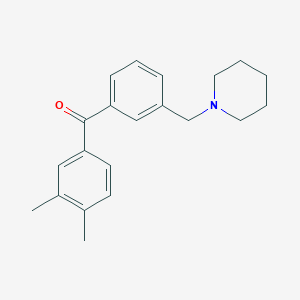
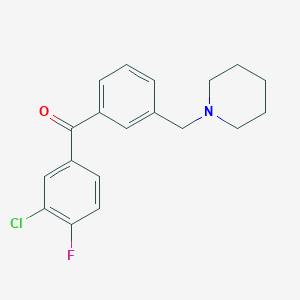
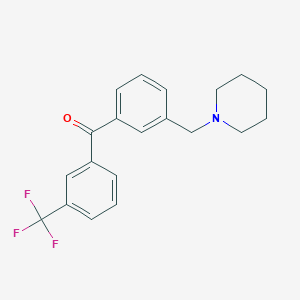
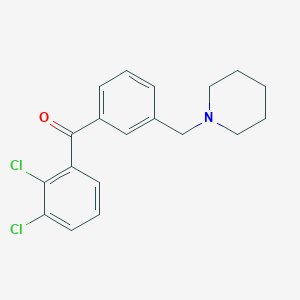
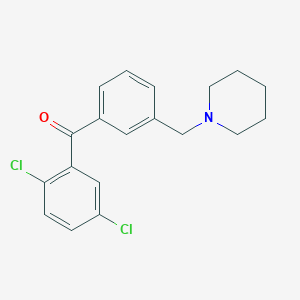
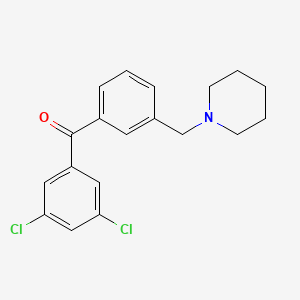
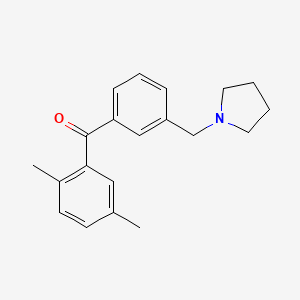
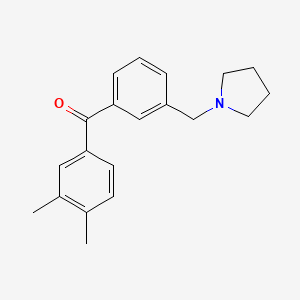
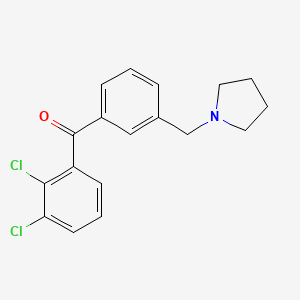
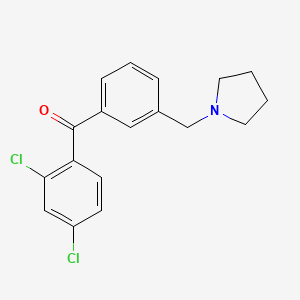
![3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3'-methylbenzophenone](/img/structure/B1359622.png)
![3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-4'-methoxybenzophenone](/img/structure/B1359624.png)